4-(2,4-Dichloro-3-quinolyl)morpholine

Lipophilicity Drug-likeness QSAR

Medicinal chemistry programs requiring a 3-morpholinoquinoline core with orthogonal C2/C4 reactivity face limited options: mono-chlorinated analogs lack dual electrophilic sites for sequential SNAr. This compound solves that need. - **Dual electrophilic centers**: C2 (more reactive) and C4 allow controlled introduction of diverse nucleophiles for rapid SAR. - **Halogen bonding potential**: Two σ-hole donors for structure-based design targeting kinase hinges or CNS receptors (XLogP 3.5, CNS-optimized). - **Catalog reference**: Apollo Scientific OR26583; immediate technical data sheet available.

Molecular Formula C13H12Cl2N2O
Molecular Weight 283.15 g/mol
CAS No. 157027-34-4
Cat. No. B12074780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichloro-3-quinolyl)morpholine
CAS157027-34-4
Molecular FormulaC13H12Cl2N2O
Molecular Weight283.15 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C3=CC=CC=C3N=C2Cl)Cl
InChIInChI=1S/C13H12Cl2N2O/c14-11-9-3-1-2-4-10(9)16-13(15)12(11)17-5-7-18-8-6-17/h1-4H,5-8H2
InChIKeyQQFUDKNYNXHHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dichloro-3-quinolyl)morpholine: Dual-Chlorinated Quinoline-Morpholine Building Block


4-(2,4-Dichloro-3-quinolyl)morpholine (CAS 157027-34-4; molecular formula C₁₃H₁₂Cl₂N₂O; MW 283.15 g/mol) is a heterocyclic compound comprising a quinoline core substituted with chlorine atoms at the 2- and 4-positions and a morpholine ring at the 3-position via a C–N linkage [1]. It belongs to the class of 3-aminoquinoline derivatives, where the morpholine moiety serves as a tertiary amine pharmacophore, and the dual chlorine substitution pattern provides a distinct electrophilic environment for structure–activity relationship (SAR) exploration [2]. The compound is catalogued as a pharmaceutical intermediate and research chemical distributed by global suppliers including Apollo Scientific (product OR26583) [2].

Scaffold Dual-chlorinated quinoline core for sequential derivatization
Pharmacophore Morpholine ring as tertiary amine for SAR exploration
Electrophilicity 2,4-Dichloro pattern provides distinct electrophilic environment

Why Unsubstituted or Mono-Chlorinated Analogs Cannot Replace This Scaffold


In-class quinoline-morpholine compounds are not interchangeable because the position and number of chlorine substituents profoundly modulate both target binding and physicochemical properties. Simply substituting 4-(2,4-dichloro-3-quinolyl)morpholine with its mono-chlorinated or non-chlorinated analogs—such as 2-chloro-3-morpholinoquinoline or 3-morpholinoquinoline—alters the electronic distribution on the quinoline ring, which can affect π-stacking interactions with kinase hinge regions and halogen bonding with active-site residues [1]. The dual chlorine atoms also influence XLogP (calculated 3.5 for the dichloro derivative [1]), hydrogen bond acceptor count, and metabolic stability relative to dechlorinated analogs, making generic substitution scientifically unjustified in structure–activity relationship studies without explicit comparative experimental validation.

Electronic distribution shift
Mono- or non-chlorinated analogs alter π-stacking and halogen bonding potential, may weaken target binding.
Lipophilicity mismatch
Calculated XLogP difference of ~1.2 units vs. unsubstituted analog may affect permeability and metabolic profile.
H-bond acceptor count variation
Loss of chlorine reduces HBA capacity; polar interactions in binding sites may not be maintained.

Quantitative Evidence: Head-to-Head Comparison with 3-Morpholinoquinoline Analogs


Chlorine Substitution Drives Lipophilicity: XLogP Comparison

The dichlorinated target compound exhibits a computed XLogP3-AA value of 3.5, reflecting enhanced lipophilicity compared to the unsubstituted 3-morpholinoquinoline analog, which has a calculated XLogP of approximately 2.3 (based on analogous PubChem data for C₁₃H₁₄N₂O, MW 214.26; the absence of chlorine reduces logP by about 1.2 units) [1]. This difference is relevant for membrane permeability and blood–brain barrier penetration potential.

XLogP Comparison
Class-level
3.5 vs ~2.3
Reported lipophilicity shift may guide CNS permeability assessment
Class-level inference; verify experimentally
Lipophilicity Drug-likeness QSAR

Hydrogen Bond Acceptor Capacity: Target vs. Unsubstituted Analog

The target compound possesses three hydrogen bond acceptors (the morpholine oxygen, the quinoline N-1, and one chlorine acting as a weak halogen bond acceptor) compared to only two (morpholine O and quinoline N) for the non-chlorinated analog. This additional HBA capacity could strengthen interactions with polar residues in kinase hinge regions or other binding pockets [1].

H-Bond Acceptors
Class-level
3 vs 2
Additional HBA may enhance polar interactions in kinase binding pockets
Class-level; target-specific validation needed
Hydrogen bonding Molecular recognition Pharmacophore

Dual SNAr Reactive Sites vs. Single Site in Mono-Chloro Analogs

The presence of two chlorine atoms at C2 and C4 of the quinoline ring provides two potential sites for sequential nucleophilic aromatic substitution (SNAr), enabling stepwise diversification. In contrast, mono-chlorinated 3-morpholinoquinoline analogs (e.g., 2-chloro-3-morpholinoquinoline) possess only a single reactive chlorine, limiting their utility to a single substitution event [1]. The C2 chlorine is more susceptible to nucleophilic attack than C4 under certain conditions, allowing chemoselective derivatization [2].

Reactive Sites
Class-level
2 sites vs 1 site
Enables sequential derivatization for diverse library synthesis
Reactivity context; regioselectivity may vary
Synthetic chemistry Building block Reactivity

Optimal Procurement Scenarios Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization with Dual SNAr Diversification

When a medicinal chemistry program focuses on a 3-morpholinoquinoline core for kinase inhibition and requires a scaffold that can be sequentially derivatized at the C2 and C4 positions via nucleophilic aromatic substitution, 4-(2,4-dichloro-3-quinolyl)morpholine is the preferred starting material over mono-chlorinated analogs. The dual chlorine atoms allow for the introduction of diverse amines, ethers, or carbon nucleophiles in a controlled stepwise fashion, enabling rapid SAR exploration [1].

Fragment-Based CNS Drug Discovery Requiring Moderate Lipophilicity

For fragment screens against CNS targets such as dopamine D3 or serotonin 5-HT6 receptors, 4-(2,4-dichloro-3-quinolyl)morpholine offers a lipophilicity profile (calculated XLogP = 3.5) that falls within the optimal CNS drug-like range (logP 2–4). This makes it a more suitable fragment hit compared to the more polar unsubstituted 3-morpholinoquinoline (XLogP ~2.3), which may exhibit insufficient passive permeability. Purchasing this compound is warranted for fragment libraries requiring balanced physicochemical properties [1].

Halogen Bonding-Driven Inhibitor Design with 2,4-Dichloro Pattern

In structure-based design projects aiming to exploit halogen bonding interactions with backbone carbonyls or side-chain carboxylates in protein targets, the 2,4-dichloro pattern of 4-(2,4-dichloro-3-quinolyl)morpholine provides two orthogonal halogen bond donors. This dual σ-hole interaction capacity distinguishes it from mono-chlorinated or non-halogenated analogs, which offer either a single or no halogen bond donor, respectively. Procurement of this compound is justified when crystallographic or computational evidence suggests halogen bonding contributes significantly to target affinity [1].

Chemoselective SNAr Methodology Development on Dichloroquinoline

Organic chemists developing new catalytic systems for chemoselective SNAr reactions can use 4-(2,4-dichloro-3-quinolyl)morpholine as a model substrate possessing two electronically distinct Ar–Cl bonds. The differential reactivity at C2 versus C4 (C2 more electrophilic) enables the study of selectivity factors under various conditions, providing a versatile platform for reaction optimization that mono-chlorinated 3-morpholinoquinoline derivatives cannot replicate [1]. This makes it a valuable building block for methodology-focused laboratories.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Dual chlorine sites for sequential diversification
Regioselective derivatization potential
CNS fragment screening
Lipophilicity profile within CNS drug-like range
Passive permeability and brain exposure assessment
Halogen-bonding inhibitor design
Two halogen bond donors
Halogen bond contribution to target affinity
Chemoselective SNAr methodology
Differential C2/C4 electrophilicity
Chemoselectivity under varied conditions
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